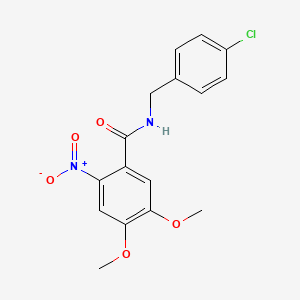

N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide

Description

N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide is a benzamide derivative characterized by a 4,5-dimethoxy-2-nitro-substituted benzoyl group and a 4-chlorobenzylamine moiety. Its molecular formula is C₁₆H₁₄ClN₂O₅ (molecular weight: 349.75 g/mol).

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O5/c1-23-14-7-12(13(19(21)22)8-15(14)24-2)16(20)18-9-10-3-5-11(17)6-4-10/h3-8H,9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRHSZLGGYFPLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps:

Nitration: The starting material, 4,5-dimethoxybenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

Chlorobenzylation: The nitrated intermediate is then subjected to a Friedel-Crafts alkylation reaction with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to attach the 4-chlorobenzyl group.

Purification: The final product is purified through recrystallization or column chromatography to obtain N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

Reduction: N-(4-chlorobenzyl)-4,5-dimethoxy-2-aminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The biological activity of N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide is thought to be mediated through its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide (Y032-0183)

- Structure : The benzamide core is identical to the target compound, but the amide substituent is a 4-chloro-2,5-dimethoxyphenyl group.

- Key Differences : Additional methoxy groups at the 2- and 5-positions on the phenyl ring introduce steric hindrance and alter electronic distribution.

- The chloro group’s para position remains conserved, but extra methoxy groups may enhance hydrogen-bonding interactions .

4,5-Dimethoxy-2-nitrobenzamide (Precursor)

- Structure : Simplest analogue with an unsubstituted amide group (NH₂).

- Key Differences : Lacks the 4-chlorobenzyl group, reducing lipophilicity and molecular weight (225.18 g/mol).

- Implications : Likely inferior in target-binding affinity due to the absence of the chloro-aromatic moiety, which often contributes to hydrophobic interactions in enzyme active sites .

Heterocyclic Modifications

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide (CAS 519170-58-2)

- Structure : Incorporates a 1,3,4-thiadiazole ring linked to the 4-chlorobenzyl group.

- Key Differences : The thiadiazole introduces sulfur, increasing molecular weight (434.85 g/mol) and polarity.

- Implications: Thiadiazoles are known for diverse bioactivities (e.g., antimicrobial, anticancer). This modification could enhance binding to targets requiring heterocyclic recognition but may reduce metabolic stability due to increased reactivity .

Fluorescence and Spectroscopic Properties

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocyclic Component |

|---|---|---|---|---|

| Target Compound | C₁₆H₁₄ClN₂O₅ | 349.75 | 4,5-dimethoxy-2-nitro; 4-chlorobenzyl | None |

| N-(4-chloro-2,5-dimethoxyphenyl)-... [Ev4] | C₂₁H₂₀ClN₂O₇ | 453.85 | 4,5-dimethoxy-2-nitro; 4-chloro-2,5-dimethoxyphenyl | None |

| CAS 519170-58-2 [Ev6] | C₁₈H₁₅ClN₄O₅S | 434.85 | 4,5-dimethoxy-2-nitro; 4-chlorobenzyl | 1,3,4-thiadiazole |

| 4,5-Dimethoxy-2-nitrobenzamide [Ev2] | C₉H₉N₂O₅ | 225.18 | 4,5-dimethoxy-2-nitro; NH₂ | None |

Biological Activity

N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide is characterized by the following structural features:

- Chlorobenzyl group : Enhances lipophilicity and potential interaction with biological targets.

- Dimethoxy groups : May influence the compound's electron density and reactivity.

- Nitro group : Often associated with increased cytotoxicity and modulation of biological pathways.

1. Cytotoxicity

Research has demonstrated that N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide exhibits cytotoxic effects against various cancer cell lines. A study indicated that compounds with similar structural motifs showed significant antiproliferative activity, particularly against breast carcinoma (MCF7), colon carcinoma (HT-29), and leukemia cells (K562) .

Table 1: Cytotoxic Effects Against Cancer Cell Lines

The mechanism by which N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide exerts its cytotoxic effects may involve:

- Inhibition of DNA Methyltransferases : Similar compounds have been shown to inhibit DNMT1, DNMT3A, and DNMT3B, which are crucial for maintaining DNA methylation patterns in cancer cells .

- Induction of Apoptosis : The compound potentially activates caspases, leading to programmed cell death in malignant cells .

Case Study 1: Anticancer Activity

In a comparative study involving various benzamide derivatives, N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide was assessed for its ability to induce apoptosis in cancer cell lines. The study found that this compound significantly increased the activation of caspases 3, 8, and 9 compared to controls, suggesting a robust apoptotic pathway activation .

Case Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity of N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide towards cancer cells versus normal cells. The results indicated that while the compound effectively targeted cancer cells, it exhibited minimal toxicity towards normal skin fibroblasts and hepatocytes, highlighting its potential therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.